Lomerizine hydrochloride

Overview

Description

Lomerizine hydrochloride is a diphenylpiperazine class compound that functions as a calcium channel blocker. It is primarily used for the prophylactic treatment of migraines and has shown potential in treating glaucoma and optic nerve injuries .

Mechanism of Action

Target of Action

Lomerizine hydrochloride is a diphenylmethylpiperazine calcium channel blocker . It has relatively selective effects on the central nervous system (CNS) . The primary targets of Lomerizine are L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes including neurotransmission and muscle contraction .

Mode of Action

Lomerizine works by blocking voltage-dependent calcium channels, thereby inhibiting calcium influx . A study using [3H]Nitrendipine showed that Lomerizine allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site . The drug was shown to competitively inhibit binding of [3H]spiperone to 5-HT2A receptors, inhibiting the 5-HT driven release of Ca2+ .

Biochemical Pathways

By blocking calcium channels and preventing Ca2+ release, Lomerizine affects several biochemical pathways. It prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . Lomerizine has also been shown to possess neuroprotective effects, specifically in the case of retinal damage . It was shown to prevent glutamate-induced neurotoxicity, while also providing protection against NMDA-induced and kainate-induced neurotoxicity .

Pharmacokinetics

Due to its lipophilic nature and small molecular size, lomerizine is able to cross the blood-brain barrier . This allows it to exert its effects directly on the CNS, which is particularly beneficial for its use in treating migraines and eye-related diseases associated with local circulatory disturbances .

Result of Action

The result of Lomerizine’s action is the prevention of migraines and potential treatment of eye-related diseases associated with local circulatory disturbances . By preventing the release of Ca2+, Lomerizine prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . Furthermore, by blocking these channels and preventing Ca2+ release, Lomerizine increases circulation in the optic nerve head . These effects show that Lomerizine may prove to be a useful treatment for ischemic retinal diseases, such as glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross the blood-brain barrier, which is particularly beneficial for its use in treating migraines and eye-related diseases . .

Biochemical Analysis

Biochemical Properties

Lomerizine hydrochloride works as a calcium antagonist . It blocks voltage-dependent calcium channels , inhibiting the release of calcium . This interaction with calcium channels is believed to be the primary biochemical reaction involving this compound .

Cellular Effects

This compound has been shown to inhibit cell growth, migration, and invasion through the PI3K/AKT/mTOR signaling pathway and induces protective autophagy in colorectal cancer cells . It also promotes apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking voltage-dependent calcium channels . It allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site . Its antimigraine effects are believed to be due not to the blocking of calcium channels, but to the antagonizing effects of this compound on the 5HT2A receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to increase blood flow in the retina and optic nerve head in rabbits . This effect was observed 15 minutes after intravenous administration of this compound .

Dosage Effects in Animal Models

In animal models, doses of 0.03 mg/kg of this compound given intravenously as a pretreatment were shown to prevent glutamate-induced neurotoxicity . It also provided protection against NMDA-induced and kainate-induced neurotoxicity .

Metabolic Pathways

The detection of Trimetazidine (TMZ) in urine may result from the metabolism of this compound . This suggests that this compound is involved in metabolic pathways that produce TMZ .

Transport and Distribution

Due to its lipophilic nature and small molecular size, this compound is able to cross the blood-brain barrier . For delivery in aqueous systems, nanoparticle therapy may be used .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it can be inferred that it may localize in the brain cells where it exerts its effects.

Preparation Methods

The synthesis of lomerizine hydrochloride involves the reaction of bis(4-fluorophenyl)methanol with 2,3,4-trimethoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine to yield lomerizine. The final step involves converting lomerizine to its hydrochloride salt .

Chemical Reactions Analysis

Lomerizine hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Lomerizine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving calcium channel blockers.

Comparison with Similar Compounds

Lomerizine hydrochloride is unique among calcium channel blockers due to its selective central nervous system effects and its dual action on both L-type and T-type calcium channels. Similar compounds include:

Flunarizine: Another diphenylpiperazine calcium channel blocker used for migraine prophylaxis.

Cinnarizine: Used for the treatment of vertigo and motion sickness.

Nimodipine: Primarily used to treat subarachnoid hemorrhage by preventing cerebral vasospasm

Properties

CAS No. |

101477-54-7 |

|---|---|

Molecular Formula |

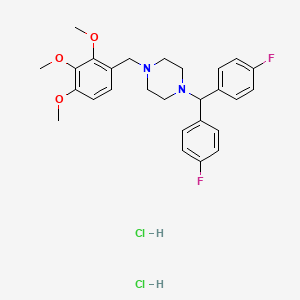

C27H31ClF2N2O3 |

Molecular Weight |

505.0 g/mol |

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H |

InChI Key |

VCBYMCBOMLUKOO-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl |

Appearance |

Solid powder |

Key on ui other cas no. |

101477-54-7 |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride KB 2796 KB-2796 lomerizine lomerizine dihydrochloride |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.